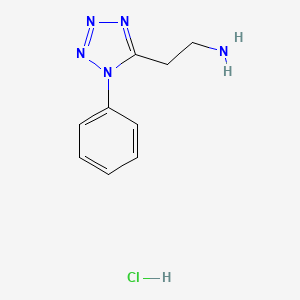

2-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride

Description

Historical Context of Tetrazole Chemistry

The tetrazole heterocycle was first synthesized in 1885 by Swedish chemist Julius Arthur Bladin, who isolated 5-cyano-2-phenyltetrazole during nitrosation experiments with dicyanophenylhydrazine. Early research focused on elucidating the stability and tautomeric properties of tetrazoles, revealing their remarkable resistance to hydrolysis, oxidation, and thermal degradation. The development of practical synthetic routes accelerated in the mid-20th century, particularly with Finnegan's 1958 method using sodium azide and ammonium chloride in dimethylformamide. Modern advances include microwave-assisted cycloadditions and heterogeneous catalysis, enabling efficient production of diverse tetrazole derivatives.

Significance of Phenyl-Tetrazole Derivatives

Phenyl-substituted tetrazoles occupy a critical niche in medicinal chemistry due to:

- Enhanced π-π stacking interactions with biological targets

- Improved metabolic stability compared to aliphatic analogs

- Tunable electronic properties through para-substitution

Notable applications include:

- Angiotensin II receptor blockers : Losartan and candesartan utilize 5-phenyltetrazole as a carboxylate bioisostere

- Coordination chemistry : Phenyltetrazoles form stable complexes with transition metals for catalytic applications

- Energetic materials : Nitrophenyltetrazole derivatives exhibit high nitrogen content and thermal stability

Nomenclature and Structural Classification

The compound 2-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride features:

IUPAC nomenclature follows:

- Parent heterocycle : 1H-tetrazole numbering prioritizes nitrogen atoms N1-N4

- Substituents : Phenyl at N1 (position 1), ethylamine at C5 (position 5)

- Counterion : Hydrochloride indicates protonation of the ethylamine primary amine

Tautomeric equilibrium between 1H- and 2H-forms is locked by the N1-phenyl group, favoring the 1H-configuration through resonance stabilization.

Relevance in Contemporary Chemical Research

Recent advances highlight three key research domains:

1. Bioconjugation Chemistry

Tetrazole-amine photoreactivity enables:

- Site-specific protein labeling

- DNA-encoded library synthesis

- Intramolecular peptide macrocyclization

2. Drug Discovery

The ethylamine moiety facilitates:

- Salt formation for improved pharmacokinetics

- Hydrogen bonding with biological targets

- Conformational restriction through protonation

3. Coordination Polymers

Phenyltetrazole ligands enable:

Properties

IUPAC Name |

2-(1-phenyltetrazol-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5.ClH/c10-7-6-9-11-12-13-14(9)8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEINUZZVPMNOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Phenyl-1H-tetrazole Core

The tetrazole ring is commonly synthesized via [3+2] cycloaddition of azide ions with nitriles or related precursors. A copper-catalyzed azide-alkyne cycloaddition (CuAAC) approach is often employed for related tetrazole and triazole compounds, offering mild conditions and high yields. For example, hydrazoic acid (HN3) generated in situ from sodium azide and acid can react with terminal alkynes under copper catalysis to form tetrazole derivatives efficiently at moderate temperatures (40–100 °C) with good atom economy and minimal by-products.

Introduction of the Ethanamine Side Chain

The ethan-1-amine substituent at the 5-position of the tetrazole ring is introduced through nucleophilic substitution or reductive amination strategies starting from corresponding precursors such as 2-bromoethylamine or via reduction of nitrile intermediates. The amine is then converted into its hydrochloride salt by treatment with hydrochloric acid to improve solubility and stability.

Representative Synthetic Route (Literature-Based)

A plausible synthetic scheme based on literature involves:

- Starting from phenylacetonitrile or a phenyl-substituted precursor.

- Conversion to the tetrazole ring by reaction with sodium azide in acidic medium, often catalyzed by copper salts.

- Subsequent functionalization at the 5-position with a two-carbon chain bearing an amine group.

- Final acidification with HCl to yield the hydrochloride salt.

Experimental Conditions and Yields

Analytical Characterization

The product is typically characterized by:

- NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm the phenyl and tetrazole ring protons and carbons, as well as the ethanamine side chain.

- Mass Spectrometry: Confirms molecular weight and purity.

- Melting Point and Optical Rotation: For confirmation of compound identity and enantiomeric purity if chiral.

- Chromatography: Flash column chromatography is used for purification after each step.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its pharmacological properties. Research indicates that tetrazole derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity: Studies have shown that compounds with tetrazole rings can inhibit bacterial growth and possess antifungal properties.

- Anti-inflammatory Properties: The compound has been investigated for potential use in treating inflammatory diseases due to its ability to modulate immune responses.

Case Study: A study published in Nature highlighted the synthesis of various tetrazole derivatives and their evaluation for antimicrobial activity. The results indicated that certain derivatives displayed significant inhibition against multiple bacterial strains .

Organic Synthesis

2-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex molecules.

Synthesis Routes:

- Cycloaddition Reactions: The tetrazole ring can undergo cycloaddition reactions with alkenes or alkynes to form novel heterocyclic compounds.

Table 1: Summary of Synthetic Applications

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Cycloaddition | Tetrazole with alkenes | Heterocyclic compounds |

| Nucleophilic Substitution | Reaction with electrophiles | Substituted tetrazoles |

| Oxidation | Conversion of phenyl group to phenolic derivatives | Phenolic compounds |

Material Science

The stability of the tetrazole ring allows for applications in material science, particularly in the development of new polymers and nanomaterials. Researchers are investigating the use of tetrazole derivatives as ligands in coordination chemistry.

Case Study: A recent study demonstrated the use of tetrazole-based ligands in synthesizing metal-organic frameworks (MOFs), which showed promise for gas storage applications .

Mechanism of Action

The mechanism of action of 2-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to various enzymes and receptors. This interaction can modulate biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Heterocyclic Core

- Tetrazole vs. Triazole : The tetrazole core (four nitrogen atoms) in the target compound is more acidic (pKa ~4.5) than triazoles (pKa ~8–10), enhancing solubility in physiological pH ranges and mimicking carboxylate groups in drug design . Triazoles, however, exhibit greater metabolic stability in some contexts .

- Fused Heterocycles : Compounds like 2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-amine dihydrochloride (C6H12Cl2N4S, MW 243.16) incorporate sulfur and fused rings, altering electronic properties and bioavailability .

Substituent Effects

- Phenyl vs. Fluorophenyl: The phenyl group in the target compound increases hydrophobicity compared to [2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride .

- Side Chain Modifications : Ethylamine hydrochloride in the target compound introduces a protonatable amine, improving water solubility. In contrast, methyl-substituted triazoles (e.g., 1-(5-methyltriazol-3-yl)ethanamine hydrochloride) reduce steric bulk, favoring enzyme active-site penetration .

Biological Activity

2-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, including its synthesis, structural characteristics, and biological effects based on available research findings.

Synthesis and Structural Characteristics

The synthesis of 2-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride typically involves the reaction of phenyl hydrazine with suitable carbonyl compounds under controlled conditions. The resultant product is purified through recrystallization techniques to obtain a high-purity compound.

The molecular structure can be described as follows:

- Molecular Formula : C9H11N5·HCl

- Molecular Weight : 215.68 g/mol

The compound features a tetrazole ring which is known for its diverse pharmacological activities. The crystal structure analysis indicates that the molecule exhibits intramolecular interactions that may influence its biological activity.

Antimicrobial Activity

Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures to 2-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride showed promising inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

In vitro studies have shown that tetrazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds with a tetrazole moiety were tested against human cancer cell lines (e.g., MCF-7 and HeLa), revealing IC50 values in the low micromolar range. The anticancer activity is attributed to the ability of these compounds to inhibit key enzymes involved in tumor proliferation.

Neuroprotective Effects

Recent investigations into the neuroprotective potential of tetrazole derivatives have suggested that they may help mitigate oxidative stress in neuronal cells. This activity is particularly relevant in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

Q & A

Q. What are the key steps and reaction conditions for synthesizing 2-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride?

Methodological Answer: Synthesis typically involves cyclization of a primary amine with an orthoester in the presence of sodium azide to form the tetrazole ring, followed by salt formation with hydrochloric acid . Critical parameters include:

- Temperature: Controlled heating (e.g., 80–100°C) to avoid side reactions.

- Solvent: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance cyclization efficiency.

- Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate ring closure .

Q. Table 1: Representative Synthesis Conditions

| Step | Reactants | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|---|

| Tetrazole formation | Primary amine, orthoester, NaN₃ | DMF | 80°C | ZnCl₂ | 65–75 |

| Salt formation | Free base, HCl | Ethanol | RT | – | 90–95 |

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles to avoid skin/eye contact (classified as Skin Corrosion/Irritant Category 2) .

- Storage: Store at room temperature in airtight containers to prevent degradation; avoid prolonged exposure to moisture .

- Waste Disposal: Neutralize with a weak base (e.g., NaHCO₃) before disposal in designated chemical waste streams .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

Methodological Answer:

- Reagent Purity: Use high-purity sodium azide (>99%) to minimize side reactions .

- Solvent Optimization: Screen solvents (e.g., THF vs. DMF) to balance reaction rate and byproduct formation .

- Catalyst Screening: Test alternatives to ZnCl₂ (e.g., CuI or FeCl₃) for improved regioselectivity .

- Kinetic Studies: Monitor reaction progress via TLC or in-situ IR to identify optimal termination points .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer:

- Cross-Validation: Compare experimental data with computational predictions (e.g., DFT-calculated NMR chemical shifts) .

- Variable Temperature NMR: Detect dynamic effects (e.g., tautomerism in the tetrazole ring) .

- Isotopic Labeling: Use ¹⁵N-labeled reagents to trace nitrogen environments in complex spectra .

Q. What theoretical frameworks guide the study of this compound’s biological activity?

Methodological Answer:

- Ligand-Receptor Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., GABA receptors) .

- Structure-Activity Relationship (SAR): Correlate substituent effects (e.g., phenyl vs. fluorophenyl) with bioactivity data .

- Pharmacokinetic Models: Apply compartmental models to predict absorption/distribution properties .

Q. What computational methods are suitable for predicting its stability under physiological conditions?

Methodological Answer:

- Molecular Dynamics (MD): Simulate hydrolysis pathways in aqueous environments (e.g., using AMBER or GROMACS) .

- pKa Prediction: Employ software like MarvinSuite to estimate protonation states affecting solubility .

- Degradation Studies: Combine HPLC-MS with Arrhenius kinetics to model shelf-life under varying temperatures .

Q. How can researchers address discrepancies in bioactivity data across studies?

Methodological Answer:

- Meta-Analysis: Aggregate data from multiple studies using standardized assays (e.g., IC₅₀ values for enzyme inhibition) .

- Batch Variation Control: Ensure consistent salt form (hydrochloride vs. free base) and purity (>99% by HPLC) .

- Cell Line Validation: Use authenticated cell lines (e.g., ATCC-certified) to minimize variability in in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.